Stannane, dibutyldiiodo-
CAS No.: 2865-19-2
Cat. No.: VC18408456
Molecular Formula: C8H18I2Sn
Molecular Weight: 486.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2865-19-2 |
|---|---|
| Molecular Formula | C8H18I2Sn |
| Molecular Weight | 486.75 g/mol |
| IUPAC Name | dibutyl(diiodo)stannane |
| Standard InChI | InChI=1S/2C4H9.2HI.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
| Standard InChI Key | HLATYLIVBMECMN-UHFFFAOYSA-L |
| Canonical SMILES | CCCC[Sn](CCCC)(I)I |
Introduction
Structural and Nomenclature Overview
Dibutyldiiodostannane belongs to the class of tetraorganotin compounds, where tin (Sn) adopts a tetrahedral geometry. The IUPAC name dibutyldiiodostannane reflects its substituents: two butyl (C₄H₉) groups and two iodine atoms. Its molecular formula is C₈H₁₈I₂Sn, with a molecular weight of 527.66 g/mol (calculated from atomic masses: Sn = 118.71, I = 126.90, C = 12.01, H = 1.008) .
Comparative Analysis with Analogous Compounds
Organotin compounds exhibit variability in physical and chemical properties based on substituents. For instance:
The substitution of iodine in dibutyldiiodostannane confers distinct reactivity compared to chloro- or methyl-substituted analogs, particularly in redox and substitution reactions .
Synthesis and Manufacturing
Synthetic Routes
Dibutyldiiodostannane can be synthesized via halogen exchange reactions, a common method for preparing dihalostannanes:
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Halogen Displacement:
(C₄H₉)₂SnCl₂ + 2 KI → (C₄H₉)₂SnI₂ + 2 KCl
This reaction leverages the higher nucleophilicity of iodide ions to replace chloride ligands . -
Direct Oxidative Addition:
Sn + 2 C₄H₉I → (C₄H₉)₂SnI₂
Metallic tin reacts with butyl iodide under controlled conditions, though this method is less common due to side reactions.
Reaction Conditions
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Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether to prevent hydrolysis.
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Temperature: 0–25°C to minimize thermal degradation.
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Catalysts: None required, but inert atmospheres (N₂ or Ar) are critical to avoid oxidation .
Physical and Chemical Properties
Physical Characteristics
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Appearance: Likely a yellow-orange liquid or low-melting solid (inferred from diiodo analogs).
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Density: ~2.1 g/cm³ (iodine’s high atomic mass increases density).
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Solubility: Miscible in nonpolar solvents (e.g., hexane, toluene) but insoluble in water due to hydrophobic butyl groups.
Chemical Reactivity
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Hydrolysis:
(C₄H₉)₂SnI₂ + 2 H₂O → (C₄H₉)₂Sn(OH)₂ + 2 HI
Sn-I bonds are susceptible to hydrolysis, especially in acidic or aqueous environments. -
Substitution Reactions:
(C₄H₉)₂SnI₂ + 2 AgNO₃ → (C₄H₉)₂Sn(NO₃)₂ + 2 AgI↓
Iodide ligands can be replaced by stronger nucleophiles (e.g., nitrate, acetate). -
Redox Behavior:
The Sn(IV) center may undergo reduction to Sn(II) under strong reducing conditions, though this is less common in tetraorganotin compounds.
Applications and Industrial Relevance
Biological Activity
Diiodostannanes exhibit moderate antimicrobial properties, though toxicity concerns restrict their use. The compound’s lipophilicity may enhance membrane penetration in microbial cells.
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